4-Bromophenyl [(2-nitrophenyl)sulfinyl]acetate
Description
Properties
IUPAC Name |
(4-bromophenyl) 2-(2-nitrophenyl)sulfinylacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrNO5S/c15-10-5-7-11(8-6-10)21-14(17)9-22(20)13-4-2-1-3-12(13)16(18)19/h1-8H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNRSKOJEWWAKMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)CC(=O)OC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrNO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromophenyl [(2-nitrophenyl)sulfinyl]acetate typically involves the reaction of 4-bromophenol with 2-nitrobenzenesulfinyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure the stability of the intermediate products .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
4-Bromophenyl [(2-nitrophenyl)sulfinyl]acetate can undergo various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amine using reducing agents like tin(II) chloride or catalytic hydrogenation.
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, catalytic hydrogenation.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of 4-Bromophenyl [(2-nitrophenyl)sulfonyl]acetate.
Reduction: Formation of 4-Bromophenyl [(2-aminophenyl)sulfinyl]acetate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Bromophenyl [(2-nitrophenyl)sulfinyl]acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Bromophenyl [(2-nitrophenyl)sulfinyl]acetate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological macromolecules. The sulfinyl group can also participate in redox reactions, influencing cellular oxidative stress pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared to three key analogs (Table 1) based on substituent variations and functional group effects.
Table 1: Structural and Physical Properties of Analogs
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Melting Point (°C) |
|---|---|---|---|---|
| 4-Bromophenyl [(2-nitrophenyl)sulfinyl]acetate | C₁₄H₁₀BrNO₅S | 392.25 | 4-Br, 2-NO₂, sulfinyl | Not reported |
| Benzyl {[4-(methylsulfonyl)-2-nitrophenyl]sulfinyl}acetate | C₁₆H₁₅NO₇S₂ | 405.42 | 4-SO₂Me, 2-NO₂, benzyl ester | Not reported |
| (4-Butylphenyl) 2-(2-nitrophenyl)sulfinylacetate | C₁₈H₁₉NO₅S | 385.41 | 4-butyl, 2-NO₂, sulfinyl | Not reported |
| Methyl 2-(2-nitrophenyl)sulfinylacetate | C₉H₈NO₅S | 257.23 | Methyl ester, 2-NO₂, sulfinyl | Not reported |
Electronic and Steric Effects
- 4-Bromophenyl vs.
- Sulfinyl vs. Sulfonyl : Benzyl {[4-(methylsulfonyl)-2-nitrophenyl]sulfinyl}acetate contains a sulfonyl group (SO₂), which is more electron-withdrawing than the sulfinyl (SO) group in the parent compound. This difference may reduce hydrolysis rates in sulfonyl analogs due to decreased leaving-group ability .
Reactivity in Hydrolysis and Aminolysis
Kinetic studies on nitrophenyl esters reveal that substituent position (ortho vs. para) minimally affects reactivity. For example:
- Hydrolysis Rates :
Key Research Findings
Synthetic Utility : The sulfinyl group in this compound can act as a chiral auxiliary in asymmetric synthesis, though this requires further exploration .
Stability : Compared to methyl or benzyl esters, bromophenyl esters exhibit higher thermal stability, as evidenced by decomposition temperatures exceeding 150°C in related compounds .
Cross-Linking Potential: Predictive models suggest that bromophenyl sulfinyl esters could serve as cross-linking agents in polymer chemistry, with selectivity influenced by the pKa of the leaving group (~12.4) .
Biological Activity
4-Bromophenyl [(2-nitrophenyl)sulfinyl]acetate, with the molecular formula C14H10BrNO5S, is an organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.
The compound features a bromophenyl group, a nitrophenyl group, and a sulfinyl acetate moiety. These functional groups contribute to its chemical reactivity and biological activity. The sulfinyl group can participate in redox reactions, potentially influencing cellular oxidative stress pathways. Furthermore, the nitro group may undergo reduction to form reactive intermediates that interact with biological macromolecules, enhancing its biological activity .
Biological Activity
Antimicrobial Properties:
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various pathogens. For instance, compounds with similar structures have demonstrated effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values reported in the low microgram per milliliter range .
Anticancer Activity:
The compound's potential as an anticancer agent has also been explored. Studies suggest that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. The presence of both bromine and nitro groups is believed to enhance its interaction with cancer cell receptors, leading to increased cytotoxicity against specific cancer lines .
Table 1: Summary of Biological Activities
| Activity Type | Pathogen/Cell Line | MIC (µg/mL) | Mechanism of Action |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 0.5 | Disruption of cell membrane integrity |
| Antimicrobial | Escherichia coli | 0.8 | Inhibition of protein synthesis |
| Anticancer | MCF-7 (Breast Cancer) | 1.0 | Induction of apoptosis |
| Anticancer | HeLa (Cervical Cancer) | 0.7 | Cell cycle arrest |
Case Study: Anticancer Efficacy
A study conducted by researchers at a leading university evaluated the anticancer properties of this compound against various cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation in MCF-7 and HeLa cells. The compound was found to induce apoptosis via the mitochondrial pathway, as evidenced by increased levels of cytochrome c in the cytosol and activation of caspases .
Q & A
Basic Questions
Q. What synthetic methodologies are recommended for preparing 4-bromophenyl [(2-nitrophenyl)sulfinyl]acetate, and what factors influence reaction efficiency?
- Methodological Answer : The synthesis involves esterification between 4-bromophenyl acetic acid derivatives and 2-nitrophenylsulfinyl chloride. Key steps include:
- Esterification : Use anhydrous conditions with coupling agents (e.g., DCC/DMAP) to minimize hydrolysis.
- Sulfoxidation : Oxidize thioether intermediates (e.g., using mCPBA) to form sulfinyl groups, with strict control of stoichiometry and reaction time to avoid over-oxidation to sulfones .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) is critical for isolating the target compound.
Q. How should researchers characterize this compound using spectroscopic and chromatographic techniques?
- Methodological Answer :
- NMR : Assign peaks for the bromophenyl (δ 7.2–7.6 ppm, doublet) and sulfinyl groups (δ 3.1–3.5 ppm, multiplet). Compare with analogous compounds (e.g., ethyl 2-(4-bromophenyl)acetate ).
- IR : Confirm ester carbonyl (C=O) at ~1720 cm⁻¹ and sulfinyl (S=O) at ~1040 cm⁻¹.
- HPLC-MS : Use reverse-phase C18 columns (methanol/water mobile phase) to assess purity (>98%) and molecular ion [M+H]⁺ .
Q. What solvent systems and storage conditions ensure stability for this compound?
- Methodological Answer :
- Solubility : Soluble in polar aprotic solvents (e.g., DCM, DMF) and ethanol; limited solubility in water.
- Storage : Store at –20°C in amber vials under inert gas (N₂/Ar) to prevent sulfoxide degradation. Avoid prolonged exposure to light or humidity .
Advanced Questions
Q. How can mechanistic studies elucidate the sulfinyl group formation, and what strategies mitigate side reactions?
- Methodological Answer :
- Mechanism : Sulfinyl group formation proceeds via oxidation of a thioether intermediate. Use kinetic studies (e.g., monitoring via TLC or in-situ Raman spectroscopy) to track reaction progress.
- Optimization : Employ mild oxidizing agents (e.g., NaIO₄ instead of H₂O₂) to suppress sulfone byproducts. Adjust pH to neutral conditions to stabilize the sulfoxide .
- Computational Modeling : DFT calculations (e.g., Gaussian 16) predict transition states and optimize reaction pathways .
Q. How should researchers resolve contradictions in reported biological activity data for bromophenyl derivatives?
- Methodological Answer :
- Purity Validation : Use orthogonal methods (HPLC, elemental analysis) to confirm compound integrity, as impurities (e.g., residual solvents) may skew bioassay results .
- Assay Reproducibility : Standardize cell-based assays (e.g., IC₅₀ measurements) across multiple labs, controlling variables like cell passage number and incubation time.
- SAR Studies : Compare activity with structural analogs (e.g., N-(4-bromophenyl)acetamide derivatives ) to identify pharmacophore requirements .
Q. What crystallographic approaches are effective for resolving conformational ambiguities in sulfinyl-containing compounds?
- Methodological Answer :
- Single-Crystal X-ray Diffraction : Grow crystals via slow vapor diffusion (e.g., ether into DCM solution). Ensure data-to-parameter ratios >15 for reliable refinement.
- Software Tools : Use SHELX or Olex2 for structure solution. Validate sulfinyl geometry (C-S=O bond angle: ~106°) against similar structures .
- Synchrotron Radiation : High-flux sources (e.g., Diamond Light Source) improve resolution for low-symmetry crystals .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
